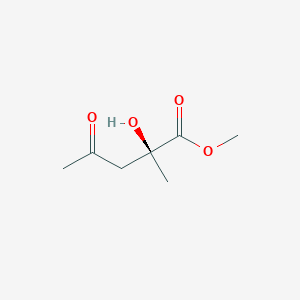![molecular formula C9H18O2S2Si B12565809 {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182417-47-6](/img/structure/B12565809.png)
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a dithiolane ring and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of disodium alk-1-ene-1,1-dithiolate with 1,2-dichloroalkanes. This reaction is carried out in a one-pot mode, often in the presence of a solvent such as dimethylformamide (DMF) or water. The reaction conditions include refluxing the mixture with vigorous stirring for several hours to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) can enhance the efficiency of the reaction. Additionally, environmentally friendly methods that avoid toxic solvents and catalysts are being developed to improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with molecular targets through its dithiolane ring and trimethylsilyl group. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolanes: Compounds with a similar dithiolane ring structure but different substituents.
1,3-Dithianes: Analogous compounds with a six-membered ring containing two sulfur atoms.
1,3-Dithietanes: Compounds with a four-membered ring containing two sulfur atoms
Uniqueness
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to the presence of both a dithiolane ring and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
182417-47-6 |
|---|---|
Molekularformel |
C9H18O2S2Si |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C9H18O2S2Si/c1-14(2,3)11-8-10-5-4-9-12-6-7-13-9/h4H,5-8H2,1-3H3 |
InChI-Schlüssel |
QDACRICCZKMHTA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCOCC=C1SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
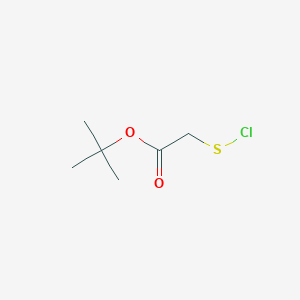
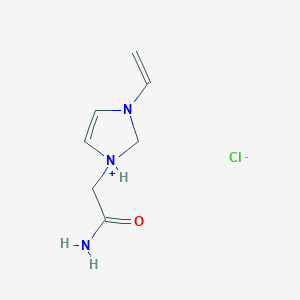
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
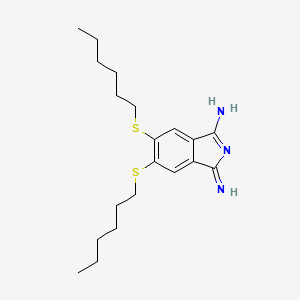
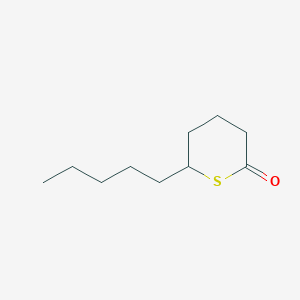
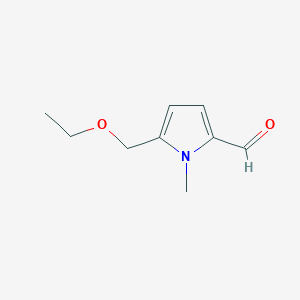
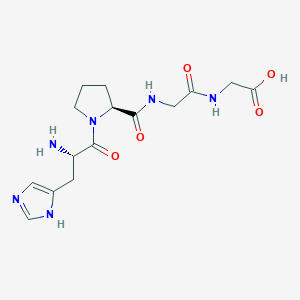
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

